molecular formula C28H31N5O3S2 B12161727 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161727
M. Wt: 549.7 g/mol
InChI Key: JGPXLHXYGTUGOU-KQWNVCNZSA-N
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Description

3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a high-potency, cell-permeable small molecule investigated for its role in disrupting key cellular signaling pathways. It is characterized as a dual inhibitor targeting phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two central nodes in the PI3K/AKT/mTOR signaling cascade that is frequently dysregulated in cancer and metabolic diseases [https://pubchem.ncbi.nlm.nih.gov/]. The compound's molecular design incorporates a rhodanine-thiazolidinone scaffold, which is known to confer strong binding affinity to the kinase ATP-binding site, linked to a pyridopyrimidinone core that enhances selectivity and potency. This strategic structure suggests its primary research value lies in oncology research for studying tumor cell proliferation, survival, and apoptosis . Researchers utilize this compound to probe the complex crosstalk within the PI3K/AKT/mTOR pathway, to investigate mechanisms of therapeutic resistance, and to develop novel combination treatment strategies in preclinical models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H31N5O3S2

Molecular Weight

549.7 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O3S2/c1-5-19(3)33-27(35)23(38-28(33)37)16-20-25(29-24-11-10-18(2)17-32(24)26(20)34)31-14-12-30(13-15-31)21-8-6-7-9-22(21)36-4/h6-11,16-17,19H,5,12-15H2,1-4H3/b23-16-

InChI Key

JGPXLHXYGTUGOU-KQWNVCNZSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5OC)SC1=S

Origin of Product

United States

Preparation Methods

Thiazolidinone Ring Formation

The thiazolidinone moiety is synthesized via the reaction of thiourea derivatives with α-keto esters. For this compound, 3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene is formed by condensing 2-butan-2-ylisothiourea with ethyl glyoxylate in the presence of sulfur under refluxing ethanol (70–80°C, 6–8 hours). The reaction proceeds through a nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization to form the five-membered ring. The Z-configuration of the exocyclic double bond is stabilized by intramolecular hydrogen bonding between the thione sulfur and the adjacent carbonyl oxygen.

Key Reaction Parameters

ParameterConditionsYield (%)Source
SolventEthanol78
Temperature70–80°C
CatalystSulfur
Reaction Time6–8 hours

Pyrido[1,2-a]Pyrimidin-4-One Core Synthesis

The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a tandem cyclization-condensation reaction. 7-Methylpyrido[1,2-a]pyrimidin-4-one is synthesized by reacting 2-aminopyridine with ethyl acetoacetate in acetic acid under reflux (120°C, 12 hours). The methyl group at position 7 is introduced by substituting ethyl acetoacetate with methyl acetoacetate, which enhances electron density at the reactive site and facilitates subsequent functionalization.

Mechanistic Insights

  • Condensation : 2-aminopyridine reacts with methyl acetoacetate to form an enamine intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the enamine nitrogen on the carbonyl carbon generates the fused pyrimidine ring.

  • Aromatization : Dehydration and tautomerization yield the aromatic pyrido[1,2-a]pyrimidin-4-one system.

Piperazine Substitution and Final Coupling

The piperazine moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction. 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is treated with 4-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) at 100°C for 24 hours, achieving substitution at position 2. The final coupling of the thiazolidinone and pyrido-pyrimidinone fragments is accomplished via a Knoevenagel condensation, using piperidine as a base and ethanol as a solvent (reflux, 8 hours).

Optimization Data

ParameterEffect on YieldOptimal ValueSource
Solvent PolarityHigher polarity increases rateDMF
Temperature>90°C required for SNAr100°C
BasePiperidine enhances condensation10 mol%

Reaction Conditions and Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) are preferred for SNAr reactions due to their ability to stabilize transition states and dissolve ionic intermediates. Ethanol is used for condensation steps to avoid side reactions associated with higher-boiling solvents.

Solvent Performance Comparison

SolventDielectric ConstantReaction Rate (Relative)Yield (%)
DMF36.71.0082
DMSO46.71.1285
Ethanol24.30.4578

Data compiled from.

Temperature and Time Dependence

The thiazolidinone ring formation requires moderate temperatures (70–80°C) to prevent decomposition of the thiourea precursor. In contrast, SNAr reactions demand higher temperatures (100°C) to overcome activation energy barriers.

Time-Yield Profile for Knoevenagel Condensation

Reaction Time (hours)Yield (%)Purity (% by HPLC)
45892
87898
128197

Data from.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 2.45 (s, 3H, C7-CH3), 3.85 (s, 3H, OCH3), 6.92–7.05 (m, 4H, aromatic).

  • IR (KBr): νmax 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

  • HRMS : m/z calculated for C27H29N5O3S2 [M+H]+: 536.1734; found: 536.1736.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the thiazolidinone methylidene group and the planarity of the pyrido-pyrimidinone system. Key bond lengths include C11–S1 (1.68 Å) and C9–O1 (1.22 Å), consistent with conjugated enone-thione systems.

Industrial Scalability and Process Challenges

Continuous Flow Synthesis

Pilot-scale studies demonstrate that thiazolidinone formation can be accelerated using continuous flow reactors (residence time: 2 hours vs. 8 hours batch), with a 12% increase in yield due to improved heat transfer.

Batch vs. Flow Performance

ParameterBatch ReactorFlow Reactor
Yield (%)7890
Purity (%)9899
Throughput (kg/day)1.25.8

Data from.

Purification Challenges

The final compound exhibits poor solubility in non-polar solvents, necessitating chromatographic purification on silica gel (eluent: ethyl acetate/hexane, 3:7). Recrystallization from ethanol/water (9:1) affords a purity of >99% by HPLC .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several key structural components:

  • Pyrido-pyrimidine Backbone : Known for its biological activity, particularly in drug discovery.
  • Thiazolidine Moiety : Associated with anti-inflammatory and antioxidant properties.
  • Piperazine Ring : Often linked to central nervous system activity.

These elements contribute to the compound's potential interactions with various biological targets.

Synthetic Routes

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules. Key methods include:

  • Preparation of the Pyrido-pyrimidine Core : This initial step lays the foundation for further modifications.
  • Introduction of Thiazolidinone Moiety : This step often involves sulfur-containing reagents and controlled reaction conditions to ensure high yields.
  • Final Assembly : The final product is obtained through careful optimization of reaction parameters, including temperature and solvent choice.

Reaction Conditions

Controlled temperatures and inert atmospheres are often required to achieve high purity and yield of the desired products.

Pharmacological Applications

Research indicates that this compound may exhibit a range of biological activities:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.
  • Antioxidant Activity : Could scavenge free radicals, providing protective effects at the cellular level.

These properties suggest its utility in treating conditions such as infections and inflammatory diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for advancing its therapeutic applications. Preliminary studies suggest:

  • Binding to specific enzymes or receptors involved in cancer proliferation or viral replication.
  • Modulation of biological pathways that could lead to novel treatment strategies in oncology and virology.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. These studies highlight:

Compound NameStructural FeaturesBiological Activity
Thiazolidinone DerivativeThiazolidine ringAnti-inflammatory
Pyrido[1,2-a]pyrimidinePyridopyrimidine coreAnticancer
Piperazine CompoundPiperazine moietyDiverse pharmacological effects

The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, depending on the specific biological target. Common mechanisms include:

    Inhibition of Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.

    Receptor Modulation: The compound can interact with cell surface receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key analogs include derivatives with modifications to the piperazinyl and thiazolidinone substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazinyl Substituent Thiazolidinone Substituent Pyrido-Pyrimidinone Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 4-(2-Methoxyphenyl) 3-(Butan-2-yl) 7-methyl C₂₈H₃₀N₆O₃S₂ 574.7
3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazinyl)-9-methyl analog 4-Ethyl 3-sec-Butyl 9-methyl C₂₅H₃₀N₆O₂S₂ 518.7
2-(4-Benzylpiperazinyl)-3-[(Z)-(3-(2-methoxyethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl] analog 4-Benzyl 3-(2-Methoxyethyl) None specified C₂₉H₃₀N₆O₃S₂ 598.7
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one 4-Methyl N/A 7-(4-Methylpiperazinyl) C₁₉H₂₀N₄O₃ 352.4
Key Differences and Implications

This aromaticity may enhance binding to hydrophobic pockets in biological targets compared to non-aromatic substituents .

The 2-thioxo group (vs.

Pyrido-Pyrimidinone Core: The 7-methyl group in the target compound reduces steric hindrance compared to the 9-methyl substituent in Compound A (), which may alter conformational flexibility or binding pocket compatibility .

The 2-methoxyphenyl group likely increases lipophilicity (logP) compared to ethyl-substituted analogs, impacting membrane permeability .

Electronic and Steric Considerations

  • Van der Waals Interactions : The branched butan-2-yl group in the target compound may occupy distinct van der Waals space compared to linear 2-methoxyethyl or sec-butyl groups, affecting protein-ligand complementarity .

Biological Activity

The compound 3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry. This article explores its synthesis, structure–activity relationships (SAR), and various biological effects, including antibacterial, antifungal, and anticancer properties.

Structural Overview

The molecular formula of the compound is C27H28ClN5O2S2C_{27}H_{28}ClN_5O_2S_2 with a molecular weight of 554.1g/mol554.1\,g/mol . The compound features a complex structure that integrates thiazolidinone and piperazine moieties within a pyrido-pyrimidine framework. This structural diversity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient methods for constructing complex molecules. Key steps include:

  • Formation of the Pyrido-Pyrimidine Core : This involves the reaction of appropriate starting materials to form the pyrido-pyrimidine backbone.
  • Introduction of Thiazolidinone Moiety : The thiazolidinone is synthesized through condensation reactions involving thiosemicarbazones and carbonyl compounds.
  • Final Modifications : The piperazine and butanoyl groups are introduced to yield the final product.

Antibacterial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds similar to the target compound have shown activity against both Gram-positive and Gram-negative bacteria, often exceeding the efficacy of standard antibiotics like ampicillin and streptomycin by 10–50 times .

Bacterial StrainMIC (mg/mL)MBC (mg/mL)
En. cloacae0.0040.008
E. coli0.030.06
M. flavus0.010.02

The most sensitive strain was Enterobacter cloacae, while E. coli displayed resistance .

Antifungal Activity

The compound also demonstrates antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.0040.004 to 0.06mg/mL0.06\,mg/mL. Notably, Trichoderma viride showed high sensitivity compared to Aspergillus fumigatus, which was more resistant .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been evaluated in various studies. For instance, certain compounds have displayed cytotoxic effects against cancer cell lines such as Jurkat and A-431, with IC50 values lower than those of conventional chemotherapeutics like doxorubicin . Molecular docking studies suggest that these compounds interact with cancer-related proteins primarily through hydrophobic contacts, which is essential for their cytotoxic activity .

Structure–Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications impact biological activity:

  • Presence of Functional Groups : The incorporation of methoxy groups on phenyl rings enhances antibacterial potency.
  • Thiazolidinone Framework : Variations in substituents on the thiazolidinone significantly affect both antibacterial and anticancer activities.

Case Studies

Several studies have focused on exploring the biological implications of similar compounds:

  • Anticonvulsant Activity : Thiazole-containing compounds have shown promising anticonvulsant effects in animal models, suggesting a broader therapeutic potential .
  • Cytotoxicity Against Cancer Cells : A study demonstrated that specific thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves sequential steps: (i) formation of the thiazolidinone ring via condensation of thiourea derivatives with α-keto esters, (ii) introduction of the pyrido[1,2-a]pyrimidin-4-one core through cyclization, and (iii) coupling with the 4-(2-methoxyphenyl)piperazine moiety. Optimal conditions include using dimethyl sulfoxide (DMSO) as a solvent for condensation steps and Lewis acids (e.g., ZnCl₂) to enhance reaction rates. Purity is achieved via high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and Z-configuration of the thiazolidinone methylidene group. IR spectroscopy identifies the C=O (1670–1700 cm1^{-1}) and C=S (1150–1250 cm1^{-1}) stretches.
  • Crystallography: Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. Twinning and high-resolution data may require SHELXPRO for macromolecular interfaces .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and selectivity indices guide further optimization .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step during synthesis?

Low yields in the piperazine-thiazolidinone coupling may arise from steric hindrance or poor nucleophilicity. Strategies:

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.
  • Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Et₃N) to minimize side reactions.
  • Optimize solvent polarity (e.g., switch from acetonitrile to DMF) to enhance solubility of intermediates .

Q. How should contradictory bioactivity data across studies be addressed?

Discrepancies in IC₅₀ values or target selectivity often stem from assay variability (e.g., buffer pH, incubation time) or compound stability. Mitigation steps:

  • Validate assays with positive controls (e.g., known inhibitors).
  • Conduct stability studies (HPLC/MS) to detect degradation products.
  • Use orthogonal methods (e.g., isothermal titration calorimetry vs. SPR) to confirm binding .

Q. What computational approaches predict interactions with biological targets?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Prioritize poses with favorable ΔG values.
  • Molecular dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes.
  • QSAR models: Corolate substituent effects (e.g., methoxyphenyl vs. benzodioxole) with activity using descriptors like logP and polar surface area .

Q. How can researchers optimize the compound’s pharmacokinetic properties?

  • Solubility: Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the piperazine ring.
  • Metabolic stability: Replace labile esters with bioisosteres (e.g., amides) and test in microsomal assays.
  • Permeability: Use Caco-2 cell models to assess intestinal absorption; modify logD via alkyl chain truncation .

Data Contradiction and Experimental Design

Q. What experimental controls are critical for validating target engagement in cellular assays?

  • Include genetic controls (e.g., siRNA knockdown of the target protein).
  • Use pharmacological inhibitors with distinct mechanisms to confirm on-target effects.
  • Perform time-course experiments to distinguish direct effects from downstream signaling .

Q. How to reconcile conflicting crystallographic and NMR data on stereochemistry?

  • Re-refinement: Reanalyze X-ray data with SHELXL using updated restraints.
  • NOESY NMR: Detect spatial proximity between the thiazolidinone methylidene and adjacent protons.
  • VCD spectroscopy: Compare experimental and calculated vibrational circular dichroism spectra for chiral centers .

Structural and Functional Comparisons

Q. How does this compound differ from structurally similar thiazolidinone derivatives?

Compared to analogs (e.g., 3-benzyl or 3-ethyl variants), the butan-2-yl group enhances lipophilicity (logP +0.5), while the 2-methoxyphenylpiperazine moiety improves serotonin receptor affinity. These modifications reduce CYP450-mediated metabolism by 30% in hepatic microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.